molecular formula C12H8N2O2 B8516796 2-Oxo-1-(2-oxoethyl)-1,2-dihydroquinoline-7-carbonitrile

2-Oxo-1-(2-oxoethyl)-1,2-dihydroquinoline-7-carbonitrile

Cat. No. B8516796
M. Wt: 212.20 g/mol
InChI Key: QPZFLUQZDRRWJF-UHFFFAOYSA-N
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Patent
US08071592B2

Procedure details

A solution of 2-oxo-1-(2-propen-1-yl)-1,2-dihydro-7-quinolinecarbonitrile (600 mg, 2.9 mmol) in 1,4-dioxane (30 ml) and water (20 ml) was cooled to 0° C. and treated with OsO4 (4% in water, 3 ml) and sodium periodate (1.4 g, 6.67 mmol). The reaction was warmed to rt; 0.6 g and then 3.7 g more of sodium periodate were added. After 4 h in total, the solvent was evaporated and residue partitioned between water and 20% methanol-DCM. The phases were separated and the organic phase was dried and evaporated to afford the desired compound (660 mg, 107%).
Name
2-oxo-1-(2-propen-1-yl)-1,2-dihydro-7-quinolinecarbonitrile
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
catalyst
Reaction Step Three
Yield
107%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][C:6]([C:12]#[N:13])=[CH:7][CH:8]=2)[N:3]1[CH2:14][CH:15]=C.I([O-])(=O)(=O)=[O:18].[Na+]>O1CCOCC1.O.O=[Os](=O)(=O)=O>[O:1]=[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][C:6]([C:12]#[N:13])=[CH:7][CH:8]=2)[N:3]1[CH2:14][CH:15]=[O:18] |f:1.2|

Inputs

Step One
Name
2-oxo-1-(2-propen-1-yl)-1,2-dihydro-7-quinolinecarbonitrile
Quantity
600 mg
Type
reactant
Smiles
O=C1N(C2=CC(=CC=C2C=C1)C#N)CC=C
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Step Three
Name
Quantity
1.4 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Name
Quantity
3 mL
Type
catalyst
Smiles
O=[Os](=O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
residue partitioned between water and 20% methanol-DCM
CUSTOM
Type
CUSTOM
Details
The phases were separated
CUSTOM
Type
CUSTOM
Details
the organic phase was dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
O=C1N(C2=CC(=CC=C2C=C1)C#N)CC=O
Measurements
Type Value Analysis
AMOUNT: MASS 660 mg
YIELD: PERCENTYIELD 107%
YIELD: CALCULATEDPERCENTYIELD 107.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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